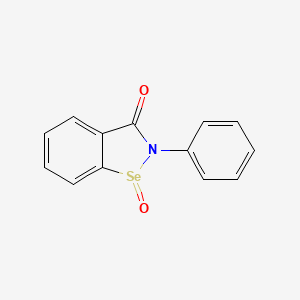

Oxyde d'Ebselène

Vue d'ensemble

Description

Oxyde d'Ebselène: est un composé organosélénié et un produit d'oxydation de l'EbselèneContrairement à l'Ebselène, qui présente des propriétés antioxydantes, l'this compound n'a pas cette activité mais s'est avéré prometteur dans d'autres domaines tels que l'inhibition enzymatique et l'activité antimicrobienne .

Applications De Recherche Scientifique

L'oxyde d'Ebselène a une large gamme d'applications en recherche scientifique :

Chimie: Utilisé comme réactif en synthèse organique et en catalyse.

Biologie: Investigué pour son rôle dans l'inhibition enzymatique, en particulier les histone désacétylases (HDAC) et les diguanylate cyclases (DGC)

Mécanisme d'action

L'this compound exerce ses effets principalement par modification covalente des protéines cibles. Il inhibe des enzymes comme les histone désacétylases et les diguanylate cyclases en formant des liaisons covalentes avec des résidus de cystéine spécifiques dans les sites actifs de ces enzymes. Cette modification perturbe la fonction normale des enzymes, conduisant à une activité réduite .

Mécanisme D'action

Target of Action

Ebselen Oxide primarily targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase . It also interacts with specific cysteine thiol groups in proteins . These targets play crucial roles in cellular redox biology and antioxidant defenses .

Mode of Action

Ebselen Oxide mimics the activity of glutathione peroxidase (GPx), an enzyme that catalyzes several essential reactions for the protection of cellular components from oxidative and free radical damage . It operates by a simple, three-step mechanism involving changes in the oxidation state of the active site. Reactive oxygen species (ROS) oxidize the resting state selenol to selenenic acid, which is then reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate . Ebselen Oxide also reacts with the thioredoxin system, acting as a highly efficient oxidant of the reduced thioredoxin .

Biochemical Pathways

Ebselen Oxide affects multiple biochemical pathways. It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, and immune systems . It also inhibits the DNA binding mechanisms of several zinc finger-containing proteins, affecting the expression of downstream genes . Furthermore, it alters the activity of target proteins by direct binding or indirectly regulates protein function .

Pharmacokinetics

It is known that ebselen oxide is a lipid-soluble compound , which suggests it may have good bioavailability due to its ability to cross cell membranes

Result of Action

Ebselen Oxide has important effects on inflammation, apoptosis, oxidative stress, cell differentiation, immune regulation, and neurodegenerative disease . It has been shown to initiate apoptosis in malignant cells and prevent the formation of new cancer cells by scavenging free radicals . In addition, Ebselen Oxide increases tumor cell susceptibility to apoptosis by inhibiting TNF-α mediated NF-kB activation .

Action Environment

The action of Ebselen Oxide can be influenced by various environmental factors. For instance, at low micromolar concentrations, Ebselen Oxide inhibits the flow of reducing equivalents from NADPH-cytochrome P450 reductase to both of its electron acceptors, cytochrome P450 and cytochrome c This suggests that the efficacy and stability of Ebselen Oxide can be affected by the concentration of the compound and the presence of other molecules in its environment

Analyse Biochimique

Biochemical Properties

Ebselen Oxide interacts with specific cysteine thiol groups in proteins . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to glutathione peroxidase . This process involves a three-step mechanism where ROS oxidize the resting state selenol to selenenic acid, which is then reduced to the active selenol by glutathione through a selenenyl sulfide intermediate . Ebselen Oxide also reacts with the thioredoxin system .

Cellular Effects

Ebselen Oxide has significant effects on various types of cells and cellular processes . It can alleviate oxidative stress in cells and tissues, restore cells from ROS-induced damage, and potentially prevent diseases caused by oxidative stress . It has been shown to have significant cellular toxicity .

Molecular Mechanism

The molecular mechanism of Ebselen Oxide involves reactions with specific cysteine thiol groups in proteins . It catalyzes the reduction of ROS in a manner similar to glutathione peroxidase . This process involves changes in the oxidation state of the active site Se molecule .

Temporal Effects in Laboratory Settings

The effects of Ebselen Oxide change over time in laboratory settings . Upon administration into the bloodstream, extracellular Ebselen Oxide is transported as an albumin complex bound to the reactive cysteine residue in albumin . It is difficult to track the intracellular movement of Ebselen Oxide within the cell because it is not fluorescent .

Dosage Effects in Animal Models

The effects of Ebselen Oxide vary with different dosages in animal models . It has been shown to reduce both temporary and permanent noise-induced hearing loss in preclinical studies .

Metabolic Pathways

Ebselen Oxide is involved in several metabolic pathways . It targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase .

Transport and Distribution

Upon administration into the bloodstream, extracellular Ebselen Oxide is transported as an albumin complex bound to the reactive cysteine residue in albumin . It is difficult to track the intracellular movement of Ebselen Oxide within the cell because it is not fluorescent .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'oxyde d'Ebselène est généralement synthétisé par oxydation de l'Ebselène. Le processus d'oxydation peut être effectué en utilisant divers agents oxydants tels que le peroxyde d'hydrogène ou les peracides dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane ou l'acétonitrile à température ambiante .

Méthodes de production industrielle: La production industrielle de l'this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire. Le processus comprend le contrôle minutieux des paramètres réactionnels pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions: L'oxyde d'Ebselène subit plusieurs types de réactions chimiques, notamment :

Oxydation: Une oxydation supplémentaire peut conduire à la formation de composés à l'état d'oxydation plus élevé.

Réduction: Les réactions de réduction peuvent convertir l'this compound en Ebselène.

Substitution: L'this compound peut participer à des réactions de substitution nucléophile, où l'atome de sélénium est un site réactif clé

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène, peracides.

Réduction: Borohydrure de sodium, hydrure de lithium aluminium.

Substitution: Divers nucléophiles comme les amines et les thiols dans des conditions douces.

Principaux produits:

Oxydation: Composés séléniés à l'état d'oxydation plus élevé.

Réduction: Ebselène.

Substitution: Sélénoéthers et sélénoamines.

Comparaison Avec Des Composés Similaires

Composés similaires:

Ebselène: Un composé organosélénié avec des propriétés antioxydantes.

Séléno-cystéine: Un acide aminé naturellement présent contenant du sélénium.

Séléno-méthionine: Un acide aminé contenant du sélénium utilisé dans les compléments alimentaires

Comparaison:

Ebselène vs. Oxyde d'Ebselène: Alors que l'Ebselène possède des propriétés antioxydantes, l'this compound n'a pas cette activité mais montre une plus grande puissance dans l'inhibition enzymatique.

Séléno-cystéine et Séléno-méthionine vs. This compound: La séléno-cystéine et la séléno-méthionine sont principalement impliquées dans les processus biologiques en tant que parties de protéines, tandis que l'this compound est principalement utilisé dans la recherche pour ses propriétés inhibitrices enzymatiques

L'this compound se distingue par sa capacité unique à inhiber une large gamme d'enzymes, ce qui en fait un outil précieux en recherche biochimique et en applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTLFLABILGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327255 | |

| Record name | Ebselen Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104473-83-8 | |

| Record name | Ebselen Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ebselen Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

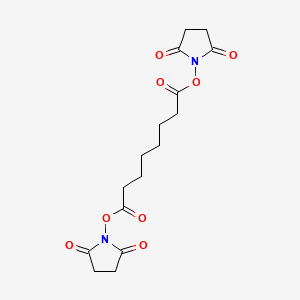

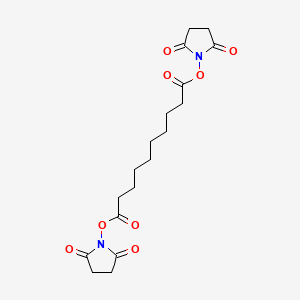

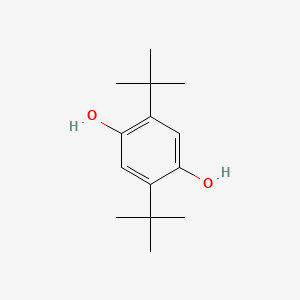

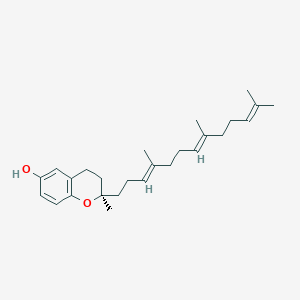

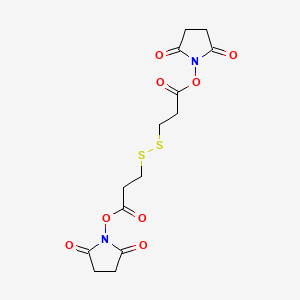

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)